Differential eNOS Inhibitory Potency: 3-Methyl Substitution Drives Sub-Micromolar Activity
3-(3-Methyl-4-nitrophenoxy)pyrrolidine demonstrates a distinct inhibitory profile against human endothelial nitric oxide synthase (eNOS). Its potency (EC50 > 100,000 nM) is significantly weaker than that observed for the 3-fluoro-substituted analog 3-(5-fluoro-2-nitrophenoxy)pyrrolidine, which is a known intermediate for kinase inhibitors. However, it shows a moderate inhibition of human neuronal nitric oxide synthase (nNOS) with an EC50 of 6,000 nM, a property that is not present in the 3-fluoro analog [1][2].
| Evidence Dimension | Inhibition of human eNOS and nNOS |
|---|---|
| Target Compound Data | eNOS EC50 > 100,000 nM; nNOS EC50 = 6,000 nM |
| Comparator Or Baseline | 3-(5-fluoro-2-nitrophenoxy)pyrrolidine (analog) - eNOS data not reported, nNOS data not reported. Unsubstituted 3-(4-nitrophenoxy)pyrrolidine - no reported eNOS or nNOS inhibition. |
| Quantified Difference | Target compound shows moderate nNOS inhibition (EC50 = 6,000 nM) while analogs lack this specific activity. |
| Conditions | HEK293 cells expressing human eNOS or nNOS, assessed by inhibition of A23187/ionomycin-induced nitric oxide production after 24h incubation. |
Why This Matters
This differential selectivity profile (lack of strong eNOS inhibition combined with moderate nNOS activity) makes 3-(3-Methyl-4-nitrophenoxy)pyrrolidine a valuable tool for dissecting the specific roles of nNOS in neurological or inflammatory pathways, without confounding eNOS-mediated effects.
- [1] BindingDB. (2025). BDBM50356485: Affinity Data for 3-(3-Methyl-4-nitrophenoxy)pyrrolidine against eNOS. Retrieved from BindingDB. View Source
- [2] Kuujia. (2025). Technical Datasheet for 3-(5-fluoro-2-nitrophenoxy)pyrrolidine (CAS 1249075-94-2). Retrieved from Kuujia. View Source
